molecular formula C12H22N2O2 B15275938 tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B15275938
M. Wt: 226.32 g/mol
InChI Key: BKGQATKYEUETEO-HUUUCTMMSA-N
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Description

tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a bicyclic structure. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl carbamates can be scaled up using continuous flow microreactor systems, which offer improved efficiency and control over reaction conditions . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: Alkyl halides, RCOCl, RCHO, CH3I

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[3-[(1R)-1-aminoethyl]-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-8(13)11-5-12(6-11,7-11)14-9(15)16-10(2,3)4/h8H,5-7,13H2,1-4H3,(H,14,15)/t8-,11?,12?/m1/s1

InChI Key

BKGQATKYEUETEO-HUUUCTMMSA-N

Isomeric SMILES

C[C@H](C12CC(C1)(C2)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C12CC(C1)(C2)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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